molecular formula C26H22FNO3 B15025095 4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B15025095
M. Wt: 415.5 g/mol
InChI Key: UZOIFXXCKPACKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound with a molecular formula of C26H22FNO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-tert-butylbenzoyl chloride with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 1-benzofuran-3-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzofurans.

Scientific Research Applications

4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzofuran ring and fluorobenzoyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-fluorophenyl)benzamide
  • 4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide
  • 4-tert-butyl-N-(2-chlorophenyl)benzamide

Uniqueness

4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide stands out due to the presence of the benzofuran ring, which imparts unique electronic and steric properties. This structural feature enhances its potential for specific biological interactions and applications in various fields .

Properties

Molecular Formula

C26H22FNO3

Molecular Weight

415.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C26H22FNO3/c1-26(2,3)18-12-8-17(9-13-18)25(30)28-22-20-6-4-5-7-21(20)31-24(22)23(29)16-10-14-19(27)15-11-16/h4-15H,1-3H3,(H,28,30)

InChI Key

UZOIFXXCKPACKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.